![molecular formula C9H10O3S B6259674 4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 2765-44-8](/img/no-structure.png)
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
“4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a chemical compound with the CAS Number: 2765-44-8 . Its IUPAC name is 3,4-dihydro-2H-1-benzothiopyran-4-ol 1,1-dioxide . The compound has a molecular weight of 198.24 and is typically stored at room temperature . It is usually available in powder form .
Scientific Research Applications
Synthetic Relevance as Building Blocks
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: and its derivatives are considered privileged structures due to their biological activity against a broad range of targets. They are particularly important as synthetic precursors for various compounds with significant biological activity. Their synthesis often involves multicomponent reactions, and recent advancements have improved efficiency, contributing to green chemistry .
Biological Activity and Medicinal Chemistry
This compound exhibits a range of biological activities, including vasorelaxant , anti-HIV , antitumor , antibacterial , and antifungal properties. These activities make it a potential candidate in medicinal chemistry for the development of new therapeutic agents .
Vasorelaxant Properties
The vasorelaxant properties of this compound could be harnessed for the treatment of cardiovascular diseases. By relaxing vascular smooth muscle, it can help reduce blood pressure and improve blood flow .
Anti-HIV Applications
Due to its anti-HIV properties, research into 4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione could lead to the development of new antiretroviral drugs that are more effective or have fewer side effects than current treatments .
Antitumor and Anticancer Research
The antitumor activity suggests that this compound could be used in the development of anticancer drugs. Its ability to inhibit the growth of cancer cells makes it a valuable subject of oncological research .
Antimicrobial and Antifungal Applications
Its antimicrobial and antifungal effects indicate that it could be used to create new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
- Electrophilic Substitution : Due to its aromatic nature, 4-hydroxy-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione readily undergoes electrophilic substitution reactions .
- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . Investigating its effects on viral replication pathways could be relevant.
Mode of Action
Biochemical Pathways
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves the conversion of 2-hydroxybenzaldehyde to 2-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, followed by oxidation to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "thiophenol", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and thiophenol in the presence of sodium hydroxide to form 2-hydroxy-3-thiophen-2-yl-benzaldehyde", "Step 2: Cyclization of 2-hydroxy-3-thiophen-2-yl-benzaldehyde with acetic anhydride and sulfuric acid to form 2-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione", "Step 3: Oxidation of 2-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione with hydrogen peroxide to form 4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione" ] } | |
CAS RN |
2765-44-8 |
Product Name |
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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